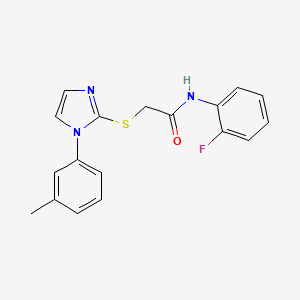

N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c1-13-5-4-6-14(11-13)22-10-9-20-18(22)24-12-17(23)21-16-8-3-2-7-15(16)19/h2-11H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNGIYVNWZSCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and an amine.

Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with thioacetic acid under acidic conditions.

Fluorophenyl Group Introduction: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is attached to the thioacetamide intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the thioacetamide moiety.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives and thioacetamide derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. For instance, derivatives of imidazole have shown promising results against various bacterial strains. In vitro evaluations have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

A study synthesized various imidazole derivatives and evaluated their antimicrobial activity through minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited significant antibacterial activity, with MIC values comparable to standard antibiotics .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.4 |

| Similar Imidazole Derivative | HeLa (Cervical Cancer) | 12.7 |

The above table summarizes findings from studies where imidazole derivatives were tested against various cancer cell lines, demonstrating their potential as anticancer agents .

Antitubercular Activity

Another critical application of this compound is in the treatment of tuberculosis. Compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis. Research has shown that certain derivatives can inhibit the growth of this pathogen effectively.

In Vivo Studies

In vivo studies involving mouse models have confirmed the antitubercular activity of imidazole-based compounds, where they demonstrated significant reductions in bacterial load compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioacetamide moiety can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

- N-(2-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- N-(2-bromophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- N-(2-iodophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Comparison: N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity compared to its chloro, bromo, and iodo analogs. This makes it a valuable candidate in drug development and other scientific research applications.

Biological Activity

N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and research findings, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by a thioacetamide linkage, an imidazole ring , and both phenyl and toly groups. The synthesis typically involves the reaction of N-phenyl-2-bromoacetamide with 1-(m-tolyl)-1H-imidazole-2-thiol in the presence of a base like potassium carbonate, usually in dimethylformamide (DMF) as the solvent. The reaction conditions are optimized to enhance yield and purity through techniques such as recrystallization and chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors. The imidazole ring is crucial for these interactions, potentially allowing the compound to act as an enzyme inhibitor by binding to active sites and modulating enzymatic activity. This mechanism is significant for developing therapeutic agents aimed at various diseases.

3.1 Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 13.40 µM |

| Pseudomonas aeruginosa | 11.29 µM |

These results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

3.2 Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in inflammatory diseases.

3.3 Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer drug.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme (e.g., cyclooxygenase) demonstrated that this compound effectively reduced enzyme activity in a dose-dependent manner, highlighting its potential use in pain management therapies .

Case Study 2: Metabolic Stability

In metabolic stability studies using human liver microsomes (HLMs), the compound showed favorable stability compared to other known compounds, indicating a lower likelihood of rapid metabolism and toxicity .

5. Comparative Analysis with Similar Compounds

When compared to similar thioacetamide derivatives, this compound stands out due to its unique imidazole structure which enhances its reactivity and selectivity towards biological targets.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Imidazole ring; thioacetamide linkage | Antimicrobial, anti-inflammatory, anticancer |

| N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Thiadiazole instead of imidazole | Limited biological activity |

Q & A

Basic: What are common synthetic routes for synthesizing N-(2-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide?

Answer:

The synthesis typically involves a multi-step approach:

Imidazole core formation : Reacting m-tolylamine with α-bromoacetophenone derivatives under reflux conditions to form the 1-(m-tolyl)-1H-imidazole intermediate .

Thioether linkage : Introducing the thioacetamide moiety via nucleophilic substitution, often using thiourea or mercaptoacetic acid in polar aprotic solvents (e.g., DMF) at 60–80°C .

Acetamide coupling : Reacting the thiol intermediate with 2-fluoroaniline derivatives in the presence of coupling agents like EDC/HOBt .

Key considerations : Optimize reaction time and temperature to minimize by-products (e.g., disulfides) and use chromatography (silica gel or HPLC) for purification .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., distinguishing m-tolyl vs. o-tolyl) and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC/LC-MS : Monitors reaction progress and quantifies purity (>95% required for biological assays) .

- X-ray Crystallography : Resolves ambiguous structural configurations (if crystalline derivatives are available) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?

Answer:

Use a Design of Experiments (DoE) approach:

- Parameters : Vary solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and catalyst (e.g., K2CO3 for deprotonation) .

- Case study : shows that using DMF at 70°C increases thioether formation efficiency by 20% compared to THF .

- By-product mitigation : Add antioxidants (e.g., BHT) to prevent thioether oxidation to sulfones .

Advanced: How to resolve contradictions in reported biological activity data for structurally similar analogs?

Answer:

- Structure-Activity Relationship (SAR) analysis : Systematically compare substituent effects. For example, fluorophenyl analogs (like the target compound) often show higher metabolic stability than chlorophenyl derivatives .

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP levels in kinase assays) to control for experimental variability .

- Computational modeling : Use molecular docking to identify binding pose discrepancies caused by minor structural variations (e.g., m-tolyl vs. p-tolyl) .

Advanced: What in silico strategies predict target interactions and pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

- ADMET prediction (SwissADME) : Estimate logP (lipophilicity), CYP inhibition, and blood-brain barrier permeability .

Basic: What functional groups in this compound are most critical for bioactivity?

Answer:

- Imidazole ring : Facilitates hydrogen bonding with enzymatic active sites (e.g., histidine residues in kinases) .

- Thioether bridge : Enhances electron delocalization, improving binding to redox-sensitive targets .

- 2-Fluorophenyl group : Increases metabolic stability by resisting oxidative degradation compared to non-halogenated analogs .

Advanced: How to design derivatives for improved pharmacokinetic profiles?

Answer:

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity and mitigate hepatotoxicity .

- Prodrug strategies : Mask the thioether as a disulfide to enhance solubility and target-specific activation .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., fluorophenyl group resists CYP2D6 metabolism) .

Basic: What are common synthetic impurities, and how are they analyzed?

Answer:

- By-products : Disulfides (from thiol oxidation), unreacted aniline intermediates, or regioisomers (e.g., o-tolyl instead of m-tolyl) .

- Analysis :

- HPLC-DAD : Quantifies impurities at 254 nm .

- LC-MS/MS : Identifies disulfides (m/z = [M+H]+ + 32) .

Advanced: How to validate target engagement in cellular assays?

Answer:

- CRISPR knockouts : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

- Fluorescence polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled ATP in kinase assays) .

- CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of the target protein upon compound binding .

Advanced: What strategies ensure scalability of synthesis without compromising purity?

Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., thioether formation) .

- Crystallization-driven purification : Use solvent mixtures (e.g., EtOAc/hexane) to isolate high-purity product .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.